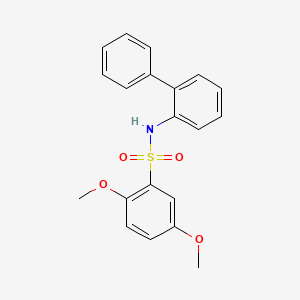
N-(4-bromo-2-methylphenyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-3,4-dimethylbenzenesulfonamide, commonly known as BBr7, is a chemical compound that has been widely used in scientific research. This compound is a brominated derivative of sulfonamide and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
BBr7 inhibits PTP activity by binding to the catalytic site of the enzyme, thereby blocking its activity. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BBr7 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune disorders. Additionally, BBr7 has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBr7 in lab experiments is its high potency and selectivity for PTPs. However, one of the limitations is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of BBr7 in scientific research. One area of interest is the development of BBr7-based therapies for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the role of PTPs in various biological processes and to identify new targets for BBr7-based therapies.
In conclusion, BBr7 is a chemical compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of PTPs. It has various applications in the field of biochemistry and pharmacology and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the use of BBr7 in scientific research.
Métodos De Síntesis
The synthesis of BBr7 involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 3,4-dimethylaniline in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
BBr7 has been widely used in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. BBr7 has been found to be a potent inhibitor of PTPs and has been used to study their role in various biological processes.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-10-4-6-14(9-11(10)2)20(18,19)17-15-7-5-13(16)8-12(15)3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOHBUJMBXADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)

![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)

![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)


